2-(1,2-benzoxazol-3-yl)-N-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide
Description
2-(1,2-benzoxazol-3-yl)-N-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide is a complex organic compound that features a benzoxazole ring fused with a pyrazole and pyridazine moiety
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-[2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O3/c1-13-11-14(2)26(22-13)18-7-8-20(28)25(23-18)10-9-21-19(27)12-16-15-5-3-4-6-17(15)29-24-16/h3-8,11H,9-10,12H2,1-2H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRUDESQWOEXRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)CCNC(=O)CC3=NOC4=CC=CC=C43)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-benzoxazol-3-yl)-N-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include hydrazine hydrate, ethanol, and p-toluene sulfonic acid as a catalyst .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(1,2-benzoxazol-3-yl)-N-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
2-(1,2-benzoxazol-3-yl)-N-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Medicine: The compound could serve as a lead compound for drug development, particularly in the design of new therapeutic agents.
Industry: It may find applications in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-(1,2-benzoxazol-3-yl)-N-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease processes, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: A simpler analog with a benzene-fused oxazole ring.
Benzisoxazole: An analog with the nitrogen atom in position 2 instead of the oxygen atom.
Benzimidazole: An analog with the oxygen replaced by a nitrogen.
Benzothiazole: An analog with the oxygen replaced by a sulfur.
Uniqueness
2-(1,2-benzoxazol-3-yl)-N-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide is unique due to its combination of benzoxazole, pyrazole, and pyridazine moieties, which confer distinct chemical and biological properties
Biological Activity
The compound 2-(1,2-benzoxazol-3-yl)-N-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and neuroprotective effects, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 342.41 g/mol. The structure consists of a benzoxazole moiety linked to a pyrazole derivative, which may contribute to its biological activities.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
1. Antimicrobial Activity
Studies have shown that derivatives of benzoxazole compounds can possess antimicrobial properties. For instance, related compounds have been tested against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) for several derivatives were determined, revealing varying degrees of activity.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| A | Bacillus subtilis | 50 |
| B | Escherichia coli | 100 |
| C | Pichia pastoris | 200 |
These results suggest that while some derivatives exhibit activity, the specific compound requires further investigation to determine its efficacy against microbial strains .
2. Anticancer Activity
The anticancer potential of benzoxazole derivatives has been documented in various studies. The compound's structural features may enhance its interaction with cellular targets involved in cancer proliferation.
In vitro studies have demonstrated that certain benzoxazole derivatives show significant cytotoxicity against cancer cell lines such as HeLa and MCF-7. For example:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| D | HeLa | 12.5 |
| E | MCF-7 | 15.0 |
These findings indicate potential for further development as anticancer agents .
3. Neuroprotective Effects
Emerging research suggests that compounds containing benzoxazole and pyrazole moieties may exhibit neuroprotective effects. For instance, studies have indicated that similar compounds can reduce oxidative stress and inflammation in neuronal cells.
Case Studies
Several case studies have explored the biological activity of related compounds:
- Case Study 1 : A study on a series of benzoxazole derivatives indicated significant anticonvulsant activity in animal models, suggesting that modifications to the benzoxazole structure can enhance neuroprotective properties .
- Case Study 2 : Another investigation focused on the synthesis of pyrazole-based compounds revealed promising results in inhibiting tumor growth in xenograft models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
